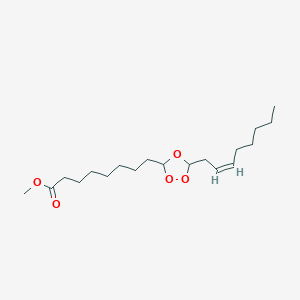
2,4,6-Tri-o-methyl-d-galactose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tri-o-methyl-d-galactose is a methylated derivative of d-galactose, a type of sugar. This compound is characterized by the presence of three methoxy groups attached to the 2nd, 4th, and 6th carbon atoms of the galactose molecule. It is often used in various chemical and biological studies due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-o-methyl-d-galactose typically involves the methylation of d-galactose. One common method includes the use of methyl iodide and a strong base such as sodium hydride or methylsulfinyl carbanion in dimethyl sulfoxide (DMSO) as the solvent . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The methylation reaction is typically followed by purification steps such as crystallization or chromatography to isolate the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tri-o-methyl-d-galactose can undergo various chemical reactions, including:
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Periodate oxidation is commonly used to cleave the carbon-carbon bonds adjacent to the hydroxyl groups.
Reduction: Sodium borohydride in methanol or ethanol is used for reduction reactions.
Substitution: Methyl iodide and silver oxide are used for exhaustive methylation reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,4,6-Tri-o-methyl-d-galactose has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4,6-Tri-o-methyl-d-galactose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the formation of various metabolites. These interactions can affect cellular processes such as energy production and signal transduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,6-Tetra-o-methyl-d-galactose: Another methylated derivative of d-galactose with four methoxy groups.
2,3,4-Tri-o-methyl-d-mannose: A similar compound with three methoxy groups on a mannose molecule.
2,3,4,6-Tetra-o-methyl-d-glucose: A methylated derivative of d-glucose with four methoxy groups.
Uniqueness
2,4,6-Tri-o-methyl-d-galactose is unique due to its specific pattern of methylation, which affects its chemical reactivity and biological interactions. This compound’s distinct structure makes it valuable for studying the effects of methylation on carbohydrate properties and functions .
Propriétés
Numéro CAS |
5856-20-2 |
|---|---|
Formule moléculaire |
C9H18O6 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
(2R,3S,4S,5R)-3,5-dihydroxy-2,4,6-trimethoxyhexanal |
InChI |
InChI=1S/C9H18O6/c1-13-5-6(11)9(15-3)8(12)7(4-10)14-2/h4,6-9,11-12H,5H2,1-3H3/t6-,7+,8-,9+/m1/s1 |
Clé InChI |
LMHKDVPFDHNVFB-XAVMHZPKSA-N |
SMILES isomérique |
COC[C@H]([C@@H]([C@@H]([C@H](C=O)OC)O)OC)O |
SMILES canonique |
COCC(C(C(C(C=O)OC)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


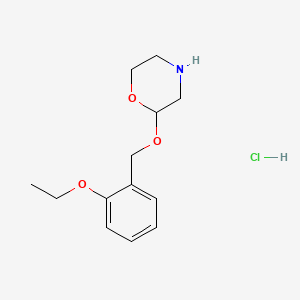
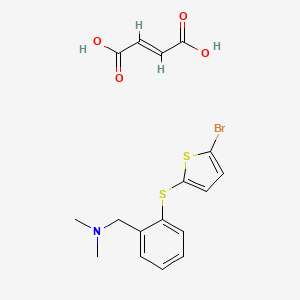
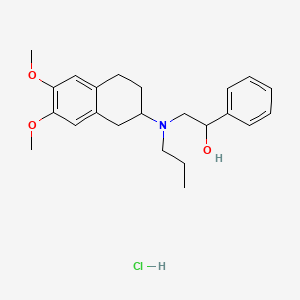
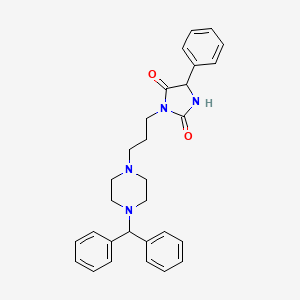
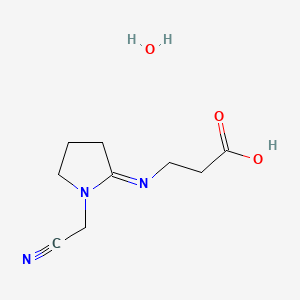
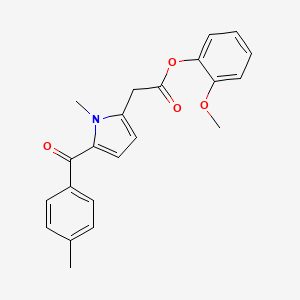
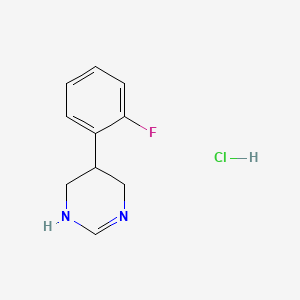


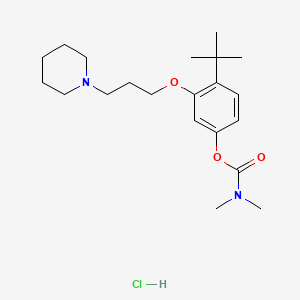
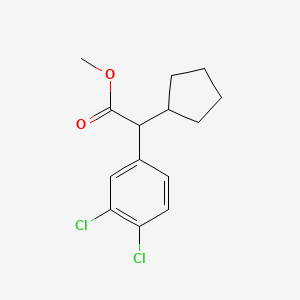
![9-chloro-3-[(4-fluorophenyl)methylsulfanyl]-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12762858.png)
